molecular formula C16H13ClO4 B3012020 2-Ethoxy-4-formylphenyl 2-chlorobenzoate CAS No. 381674-61-9

2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Cat. No.: B3012020
CAS No.: 381674-61-9
M. Wt: 304.73
InChI Key: HNCJYVKMLOSXJZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C16H13ClO4 and its molecular weight is 304.73. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCJYVKMLOSXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

From 2 Chlorobenzoic Acid:

The most direct and common laboratory and industrial method for synthesizing 2-chlorobenzoyl chloride is the reaction of 2-chlorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.

The reaction is typically carried out by heating a mixture of 2-chlorobenzoic acid and an excess of thionyl chloride, often in an inert solvent such as toluene. The use of a solvent helps to moderate the reaction rate and facilitate handling. The reaction proceeds smoothly, often overnight, to provide a high yield of the desired acid chloride. wikipedia.org

Key Reaction Parameters for the Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid:

Reactant Reagent Solvent Temperature Reaction Time Yield

From 2 Chlorobenzaldehyde:

Optimized Reaction Conditions and Yield Enhancements

The synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (B514982) is achieved through the esterification of 2-ethoxy-4-hydroxybenzaldehyde (B3057615) (ethylvanillin) with the previously prepared 2-chlorobenzoyl chloride. The optimization of this reaction is critical for maximizing the yield and purity of the final product. The Schotten-Baumann reaction conditions are particularly well-suited for this type of acylation of phenols. wikipedia.orgiitk.ac.intestbook.comchemeurope.com

This methodology involves reacting the acyl chloride with the phenol (B47542) in the presence of a base. The base plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it neutralizes the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction. chemguide.co.uk The removal of HCl is crucial as it can otherwise react with the starting materials or the ester product.

Several key parameters can be optimized to enhance the reaction yield:

Choice of Base: Both inorganic bases, such as sodium hydroxide (B78521) in an aqueous solution, and organic bases, like pyridine (B92270) or triethylamine (B128534), can be used. byjus.com The use of an organic base like triethylamine in an aprotic organic solvent is common for this type of synthesis, as it ensures a homogeneous reaction mixture.

Solvent System: The Schotten-Baumann reaction is often performed in a two-phase system, typically consisting of water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base resides in the aqueous phase to neutralize the HCl, while the reactants and the product remain in the organic phase. This separation can simplify the work-up procedure and protect the product from hydrolysis.

Temperature Control: The reaction between an acyl chloride and a phenol is often exothermic. youtube.com Therefore, the reaction is typically started at a low temperature (e.g., 0-10°C) by slowly adding the acyl chloride to a solution of the phenol and the base. After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion.

A plausible high-yield protocol for the synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate would involve dissolving ethylvanillin in a suitable dry solvent like dichloromethane or tetrahydrofuran, adding a stoichiometric amount of triethylamine, and then slowly adding 2-chlorobenzoyl chloride at a reduced temperature. The reaction would then be stirred at room temperature until completion, followed by an aqueous work-up to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Advanced Spectroscopic Characterization Techniques for 2 Ethoxy 4 Formylphenyl 2 Chlorobenzoate

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the bonds within 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (B514982) will absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The key functional groups in 2-Ethoxy-4-formylphenyl 2-chlorobenzoate—the ester, the aldehyde, the ether, and the aromatic rings—each exhibit characteristic absorption bands. The ester group is identifiable by a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The aldehyde functional group will also show a distinct carbonyl stretch, usually between 1720-1740 cm⁻¹, and, importantly, two characteristic C-H stretching bands around 2820 and 2720 cm⁻¹. The presence of the ethoxy group is confirmed by C-O stretching vibrations. Aromatic C=C stretching bands and C-H stretching and bending vibrations further confirm the presence of the phenyl rings.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (Ethoxy)
~2820, ~2720C-H StretchAldehyde
~1745C=O StretchEster
~1700C=O StretchAldehyde
~1600, ~1475C=C StretchAromatic
~1250C-O StretchEster/Ether
~1100C-O StretchEther
~760C-Cl StretchAryl Halide

Note: This table represents predicted values based on characteristic functional group frequencies. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds, which may be weak in the IR spectrum. The C-Cl bond also typically produces a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The spectrum of this compound would display distinct signals for each unique proton. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups, such as the carbonyl and chloro groups, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

The aldehyde proton is expected to be the most downfield signal, appearing as a singlet around 10 ppm. The protons on the two aromatic rings will appear in the aromatic region (typically 7-8.5 ppm), with their specific shifts and splitting patterns (multiplicity) determined by their position relative to the substituents. The protons of the ethoxy group will appear as a quartet (for the -OCH₂-) and a triplet (for the -CH₃) in the upfield region of the spectrum, a characteristic pattern for an ethyl group. The splitting of signals into multiplets is due to spin-spin coupling between neighboring protons, and the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0Singlet-Aldehyde H
~8.0-7.2Multiplet-Aromatic H's
~4.1Quartet~7.0-OCH₂CH₃
~1.4Triplet~7.0-OCH₂CH₃

Note: This table represents predicted values. The exact chemical shifts and coupling constants for the aromatic protons would depend on the specific substitution pattern and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

The carbonyl carbons of the ester and aldehyde groups are expected to appear far downfield, typically in the 160-190 ppm range. The aromatic carbons will resonate between 110-160 ppm, with the carbons directly attached to the oxygen and chlorine atoms showing distinct shifts. The aliphatic carbons of the ethoxy group will appear upfield, with the -OCH₂- carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190Aldehyde C=O
~165Ester C=O
~160-110Aromatic C's
~65-OCH₂CH₃
~15-OCH₂CH₃

Note: This table represents predicted values based on typical chemical shift ranges.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. For this compound, a cross-peak would be observed between the quartet and the triplet of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the aldehyde proton signal at ~10 ppm would correlate with the aldehyde carbon signal at ~190 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the different fragments of the molecule. For instance, HMBC would show a correlation from the aldehyde proton to the carbons of its attached phenyl ring. It would also show correlations from the ethoxy protons to the carbon of the phenyl ring to which the ethoxy group is attached, confirming the position of this substituent.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural determination of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions of its constituent chromophoric systems: the 2-chlorobenzoyl group and the 2-ethoxy-4-formylphenyl group. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. In this molecule, the electronic transitions are primarily of the π → π* and n → π* types, associated with the aromatic rings and the carbonyl groups of the ester and aldehyde functionalities.

The benzene (B151609) rings in both the benzoate (B1203000) and the phenyl ester moieties contain π electrons that can be excited to higher energy π* orbitals. Substituted benzene rings typically exhibit a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) in the 230-280 nm region. The presence of substituents such as the ethoxy, formyl, and chloro groups, as well as the ester linkage, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands.

The carbonyl groups of the ester and aldehyde functions introduce the possibility of n → π* transitions, where a non-bonding electron from the oxygen atom is excited to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths, often overlapping with the π → π* bands of the aromatic systems.

Based on the analysis of similar aromatic aldehydes and esters, the theoretical UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) can be predicted.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Predicted λmax (nm)Electronic TransitionAssociated Chromophore
~ 210-230π → π2-Chlorobenzoyl and 2-Ethoxy-4-formylphenyl rings
~ 250-280π → πConjugated system of the 2-Ethoxy-4-formylphenyl moiety
~ 300-340n → π*Formyl and Ester Carbonyl Groups

Note: The values in this table are estimations based on the analysis of structurally related compounds and established principles of UV-Vis spectroscopy. Specific experimental data for this compound is not available in the public domain literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₆H₁₃ClO₄, HRMS provides a highly accurate mass measurement.

The theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated by summing the exact masses of its constituent isotopes. The presence of chlorine, which has two common isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak will appear as two peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1, corresponding to the [M]⁺ ion containing ³⁵Cl and the [M+2]⁺ ion containing ³⁷Cl.

Interactive Data Table: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺ (with ³⁵Cl)C₁₆H₁₃³⁵ClO₄304.0497
[M+2]⁺ (with ³⁷Cl)C₁₆H₁₃³⁷ClO₄306.0467

Note: The calculated exact masses are based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), and the two stable isotopes of chlorine. Experimental HRMS analysis would be expected to yield mass measurements with very high precision, typically within a few parts per million (ppm) of these theoretical values, thus confirming the molecular formula of the compound.

Crystallographic Studies and Solid State Structural Analysis of 2 Ethoxy 4 Formylphenyl 2 Chlorobenzoate

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A single-crystal X-ray diffraction study is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (B514982), confirming the connectivity of the ethoxy, formyl, and 2-chlorobenzoate moieties to the phenyl ring. Without such a study, any discussion of its specific structural parameters remains speculative.

Analysis of Dihedral Angles and Torsional Rotations within the Molecular Framework

The conformation of the molecule is largely defined by the dihedral angles between its constituent parts. Of particular interest would be the torsional angles describing the rotation around the ester linkage (C-O-C=O) and the orientation of the 2-chlorophenyl and 2-ethoxy-4-formylphenyl rings relative to each other. This information is critical for understanding the molecule's flexibility and preferred spatial arrangement, which are currently unknown.

Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)

How molecules of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate arrange themselves in the solid state is dictated by a variety of non-covalent interactions. A crystal structure would reveal the presence of any intermolecular forces, such as C-H···O hydrogen bonds involving the formyl and ester carbonyl groups, or potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to the stability and physical properties of the crystalline material. In the absence of experimental data, a detailed description of these packing motifs is not possible.

Polymorphism and Crystallization Phenomena

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. There is no information in the literature to suggest that this compound exhibits polymorphism, as no crystallographic studies have been reported.

Supramolecular Chemistry in the Solid State

The study of how molecules of this compound assemble into larger, ordered structures falls under the realm of supramolecular chemistry. The specific intermolecular interactions would dictate the formation of dimers, chains, sheets, or more complex three-dimensional networks. Without crystallographic data, the supramolecular chemistry of this compound in the solid state remains unexplored.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 4 Formylphenyl 2 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (B514982), these methods can elucidate its electronic properties, molecular geometry, and vibrational behavior, providing a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com For 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. nih.gov

This optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized geometry provides a clear picture of the molecule's shape. For instance, the planarity of the phenyl rings and the orientation of the ethoxy and formyl substituents relative to the rings are key parameters determined through this method. The theoretical geometric parameters can then be compared with experimental data, often showing good agreement. nih.gov

Interactive Table: Selected Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Parameter Bond/Angle Value (Å/°)
Bond Length C=O (ester) 1.21
Bond Length C=O (aldehyde) 1.22
Bond Length C-O (ester) 1.35
Bond Length C-O (ether) 1.37
Bond Length C-Cl 1.75
Bond Angle O-C-C (ester) 124.5
Bond Angle C-C-O (aldehyde) 125.0
Bond Angle C-O-C (ether) 118.0

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich ethoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-withdrawing chlorobenzoate and formyl-substituted phenyl moieties. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net These energies are calculated using methods like Time-Dependent DFT (TD-DFT). researchgate.net

Interactive Table: Frontier Molecular Orbital Energies (Theoretical) Note: The following data is illustrative and based on typical values for similar molecular structures.

Orbital Energy (eV)
HOMO -6.25
LUMO -1.98

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups (ester and aldehyde) and the ethoxy group, as these are regions of high electron density. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms and near the chlorine atom, indicating electron-deficient areas. researchgate.net This analysis helps in understanding intermolecular interactions and reactive sites. researchgate.net

Theoretical Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically carried out using DFT methods, help in the assignment of vibrational modes observed in experimental spectra. researchgate.net By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net

For this compound, characteristic vibrational modes would include C=O stretching frequencies for the ester and aldehyde groups, C-O stretching for the ester and ether linkages, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated frequencies with experimental data allows for a detailed and accurate assignment of the spectral bands. researchgate.netresearchgate.net

Interactive Table: Selected Theoretical Vibrational Frequencies Note: The following data is illustrative and based on typical values for similar molecular structures.

Vibrational Mode Functional Group Wavenumber (cm⁻¹)
C=O Stretch Ester 1745
C=O Stretch Aldehyde 1705
C-O Stretch Ester 1250
C-O Stretch Ether 1220
C-Cl Stretch Aryl Halide 750

Conformational Landscape Exploration and Energy Minima

The flexibility of this compound, particularly around the ester linkage and the ethoxy group, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This is achieved by systematically rotating specific dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan.

Reaction Mechanism Studies via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the energy barriers that must be overcome for a reaction to proceed.

For example, the hydrolysis of the ester bond is a potential reaction pathway that could be studied. Computational methods would be used to model the approach of a nucleophile (like a hydroxide (B78521) ion) to the ester's carbonyl carbon, calculate the structure and energy of the transition state, and identify the resulting products. This provides a step-by-step molecular-level view of the reaction, revealing details that are often difficult to observe experimentally. Such studies are invaluable for predicting reactivity and designing new synthetic pathways.

Prediction of Reactivity Descriptors and Chemical Potential

In the field of computational chemistry, Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and reactivity of molecules like this compound. mdpi.comnih.gov Through DFT calculations, it is possible to determine various global reactivity descriptors that provide insight into the kinetic stability and chemical behavior of a molecule. irjweb.com These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

While specific DFT calculations for this compound are not available in the published literature, the theoretical framework for their prediction is well-established. The analysis would involve calculating the energies of its HOMO and LUMO to determine the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a higher propensity to react. researchgate.net

From the HOMO and LUMO energies (EHOMO and ELUMO), a suite of reactivity descriptors can be calculated. These quantities help to conceptualize and quantify the molecule's behavior in chemical reactions.

Chemical Potential (μ) , within the framework of DFT, is identified as the negative of electronegativity and represents the tendency of electrons to escape from a system. acs.orgorientjchem.org It is a crucial indicator of a molecule's stability; a negative chemical potential suggests that the compound is stable and will not spontaneously decompose. researchgate.net It is approximated using the energies of the frontier orbitals.

Global Hardness (η) and Global Softness (S) are measures of the molecule's resistance to change in its electron distribution. researchgate.netnih.gov Hard molecules possess a large HOMO-LUMO gap and are less polarizable, while soft molecules have a small gap and are more reactive. ias.ac.inresearchgate.net Softness is simply the reciprocal of hardness. mdpi.com

The Electrophilicity Index (ω) quantifies the energy change of a system when it is saturated with electrons from the environment. researchgate.net It measures the propensity of a species to act as an electrophile. nih.govorientjchem.org A higher electrophilicity index points to a greater capacity to accept electrons.

The formulas used to derive these descriptors from the frontier orbital energies are summarized in the table below. These equations provide the operational basis for predicting the chemical reactivity of this compound in a theoretical investigation.

Reactivity DescriptorSymbolFormula (Based on Frontier Orbital Energies)
Chemical Potentialμμ ≈ (EHOMO + ELUMO) / 2
Chemical Hardnessηη ≈ (ELUMO - EHOMO) / 2
Chemical SoftnessSS = 1 / (2η)
Electronegativityχχ = -μ ≈ -(EHOMO + ELUMO) / 2
Electrophilicity Indexωω = μ2 / (2η)

Reactivity Studies and Reaction Pathways of 2 Ethoxy 4 Formylphenyl 2 Chlorobenzoate

Hydrolysis and Transesterification Kinetics and Mechanisms

Specific kinetic data for the hydrolysis and transesterification of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (B514982) has not been reported. Generally, the hydrolysis of an aryl ester like this can proceed under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester would be protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water would lead to a tetrahedral intermediate, which, after proton transfer and elimination of 2-ethoxy-4-formylphenol, would yield 2-chlorobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion would directly attack the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 2-ethoxy-4-formylphenoxide leaving group, followed by proton transfer, would result in the formation of 2-chlorobenzoate and 2-ethoxy-4-formylphenol. This process is typically irreversible.

Transesterification: This process involves the exchange of the 2-ethoxy-4-formylphenyl group with another alcohol. The reaction can be catalyzed by either acids or bases, following mechanisms similar to hydrolysis. The equilibrium can be driven towards the products by using a large excess of the new alcohol or by removing one of the products.

Reactions at the Ester Linkage

The ester linkage is a primary site for nucleophilic acyl substitution. Besides hydrolysis and transesterification, other nucleophiles can react at this position.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of 2-chlorobenzamide (B146235) and 2-ethoxy-4-formylphenol.

Reduction: The ester can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to 2-chlorobenzyl alcohol and 2-ethoxy-4-hydroxymethylphenol (by also reducing the formyl group).

Transformations of the Formyl Group (e.g., Oxidation, Reduction, Condensation Reactions)

The aldehyde (formyl) group is a versatile functional group that can undergo a variety of transformations.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid group, forming 2-ethoxy-4-(2-chlorobenzoyloxy)benzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid.

Reduction: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH4), which would likely not affect the ester or the aryl chloride. This would yield 2-ethoxy-4-(hydroxymethyl)phenyl 2-chlorobenzoate.

Condensation Reactions: The electrophilic carbon of the formyl group can react with various nucleophiles.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide would convert the formyl group into a carbon-carbon double bond, allowing for the introduction of a variety of substituents.

Knoevenagel Condensation: Condensation with compounds containing active methylene (B1212753) groups (e.g., malonic esters, cyanoacetates) in the presence of a weak base would yield a new carbon-carbon double bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moieties

Both phenyl rings in 2-Ethoxy-4-formylphenyl 2-chlorobenzoate can potentially undergo aromatic substitution reactions, though their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution:

On the 2-ethoxyphenyl ring: The ethoxy group is an activating, ortho-, para-director, while the formyl and ester groups are deactivating, meta-directors. The directing effects are competitive. The position of electrophilic attack would depend on the reaction conditions, with the positions ortho to the strongly activating ethoxy group being the most likely sites.

On the 2-chlorophenyl ring: The chlorine atom is a deactivating, ortho-, para-director. The ester linkage is a deactivating, meta-director. Electrophilic substitution on this ring would be generally disfavored due to the presence of two deactivating groups.

Nucleophilic Aromatic Substitution: The chlorine atom on the 2-chlorobenzoate ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and/or para positions, which are absent here. Therefore, forcing conditions (high temperature and pressure) would be required for such substitutions.

Catalytic Transformations Involving the Chemical Compound

While no specific catalytic transformations of this compound have been documented, the presence of an aryl chloride moiety suggests its potential use in palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, or Sonogashira couplings could potentially be employed to form new carbon-carbon bonds at the position of the chlorine atom, although this would likely require cleavage of the ester first to avoid competing reactions.

Detailed Mechanistic Investigations of Key Reactions

There are no detailed mechanistic investigations specifically for the reactions of this compound in the available scientific literature. Any mechanistic understanding must be extrapolated from the well-established mechanisms of the individual functional groups present in the molecule, as discussed in the preceding sections.

Q & A

Q. What synthetic routes are commonly employed for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, and how is reaction completion monitored?

The compound is synthesized via esterification between an acyl chloride (e.g., 2-chlorobenzoyl chloride) and a phenolic component (e.g., 4-ethoxyvanillin derivative). A base catalyst like pyridine is used to deprotonate the phenolic hydroxyl group, enhancing nucleophilic attack on the carbonyl carbon . Reaction progress is monitored using thin-layer chromatography (TLC) with eluent systems such as chloroform:ethyl acetate (2:1), hexane:ethyl acetate (4:1), or hexane:ethanol (4:1). Completion is confirmed by the disappearance of the starting material spot .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

  • NMR spectroscopy for verifying substituent positions (e.g., ethoxy, formyl, and chloro groups).
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (e.g., using SHELXL or ORTEP ) for resolving bond angles and spatial arrangement .

Q. What purification challenges arise during synthesis, and how are they addressed?

Byproducts may form due to incomplete esterification or side reactions. Purification strategies include:

  • Column chromatography with silica gel and optimized solvent gradients.
  • Recrystallization using solvents like ethyl acetate/hexane mixtures.
  • Multi-eluent TLC to confirm homogeneity .

Advanced Research Questions

Q. How can computational docking elucidate biological interactions or reactivity of this compound?

Molecular docking simulations (e.g., targeting enzymes like COX-2) can predict binding affinities and interaction modes. This approach helps identify potential pharmacological targets or mechanistic pathways. For example, the formyl group may participate in hydrogen bonding with active site residues .

Q. What role do crystallographic tools (e.g., SHELX) play in resolving structural ambiguities?

Programs like SHELXL refine crystal structures by optimizing atomic coordinates and thermal parameters. For this compound, X-ray data can clarify:

  • Conformational flexibility of the ethoxy group.
  • Planarity of the aromatic rings and ester linkage.
  • Hydrogen-bonding networks influencing crystal packing .

Q. How do substituents influence supramolecular assembly in the solid state?

The ethoxy group may act as a hydrogen-bond acceptor, while the formyl group serves as a donor. Graph set analysis (as per Etter’s rules ) can classify interactions (e.g., R₂²(8) motifs) and predict stability. Software like Mercury (CCDC) visualizes these networks, aiding in polymorphism studies .

Q. How can contradictions in reaction yields or byproduct formation be resolved?

Systematic optimization includes:

  • Varying reaction conditions (temperature, solvent polarity, catalyst loading).
  • Using high-resolution mass spectrometry (HRMS) to identify byproducts.
  • Kinetic studies to determine rate-limiting steps. For example, excess acyl chloride may improve esterification efficiency but risks side reactions like hydrolysis .

Methodological Considerations

Q. What strategies validate hydrogen-bonding patterns in the crystal lattice?

Combine experimental (X-ray diffraction) and computational (DFT calculations) methods to:

  • Measure hydrogen bond distances and angles.
  • Calculate interaction energies using software like CrystalExplorer.
  • Compare with databases (e.g., Cambridge Structural Database) for analogous motifs .

Q. How is reaction scalability balanced with purity requirements?

Pilot-scale synthesis should prioritize:

  • Reproducible TLC monitoring across batches.
  • Solvent recycling to reduce costs.
  • Scalable purification methods (e.g., flash chromatography over preparative TLC) .

Data Contradiction Analysis

Q. How are discrepancies between computational predictions and experimental data reconciled?

For example, if docking suggests strong binding but bioassays show weak activity:

  • Re-examine protonation states or tautomeric forms in the simulation.
  • Validate assay conditions (e.g., solubility limits of the compound).
  • Use molecular dynamics simulations to assess binding stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.